molecular formula C8H19OP B7774341 1-Butylphosphonoylbutane

1-Butylphosphonoylbutane

Cat. No.: B7774341
M. Wt: 162.21 g/mol
InChI Key: CSILLBGWWDXKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butylphosphonoylbutane is an organophosphorus compound characterized by the presence of a phosphonoyl group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylphosphonoylbutane can be synthesized through several methods. One common approach involves the reaction of butylphosphonic dichloride with butane in the presence of a base, such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Butylphosphonoylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butylphosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonoyl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under controlled conditions.

Major Products:

    Oxidation: Butylphosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various alkyl or aryl phosphonoylbutane derivatives.

Scientific Research Applications

1-Butylphosphonoylbutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can act as a probe for studying enzyme mechanisms involving phosphorus-containing substrates.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 1-butylphosphonoylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonoyl group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This mimicry is crucial in enzyme inhibition studies and drug development.

Comparison with Similar Compounds

    Butylphosphonic acid: Similar in structure but lacks the butane chain.

    Phosphine oxides: Share the phosphonoyl group but differ in the organic substituents.

    Alkylphosphonates: Compounds with varying alkyl groups attached to the phosphonoyl group.

Properties

IUPAC Name

1-butylphosphonoylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSILLBGWWDXKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35 g (0.1 mol) of 2.4-di-tert.-butylphenyl dibutylphosphinite from Example 5 were reacted in 100 ml of acetonitrile with 2.0 g (0.11 mol) of water at 20° C., and the mixture was then stirred at 70° C. for 1 hour. The solvent was distilled off in vacuo, 50 ml of water and 100 ml of ethyl acetate were added, the phases were separated, and the organic phase was extracted two more times with 50 ml each of water. The combined aqueous phases were evaporated, and the residue distilled in vacuo, giving 10.2 g (70%) of a colorless liquid having a boiling point of 102° to 104° C./0.25 mbar.
Name
2.4-di-tert.-butylphenyl dibutylphosphinite
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

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